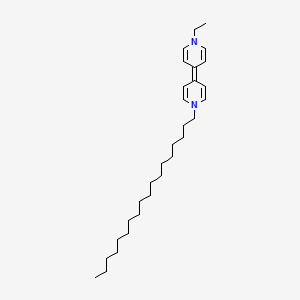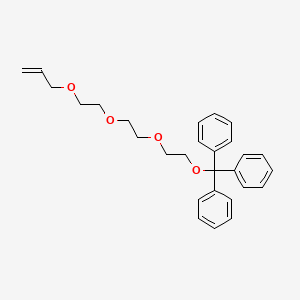
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is a complex organic compound characterized by the presence of multiple hydroxyl and thioether groups along with carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid typically involves multi-step organic reactions. One common approach is the oxidation of precursor compounds containing thioether and hydroxyl groups. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Thioether derivatives with various functional groups.
Scientific Research Applications
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups can form hydrogen bonds and disulfide bridges, influencing the activity of proteins and other biomolecules. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Similar in structure but lacks the thioether groups.
Octadecanedioic acid: Contains carboxylic acid groups but lacks hydroxyl and thioether functionalities.
Uniqueness
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is unique due to the combination of hydroxyl, thioether, and carboxylic acid groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
114315-35-4 |
|---|---|
Molecular Formula |
C14H26O6S4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-[2-[4-[2-(2-carboxyethylsulfanyl)ethylsulfanyl]-2,3-dihydroxybutyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H26O6S4/c15-11(9-23-7-5-21-3-1-13(17)18)12(16)10-24-8-6-22-4-2-14(19)20/h11-12,15-16H,1-10H2,(H,17,18)(H,19,20) |
InChI Key |
ZVLYFMMPQPSCKK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCSCC(C(CSCCSCCC(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)
iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
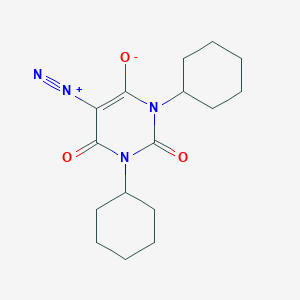
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)
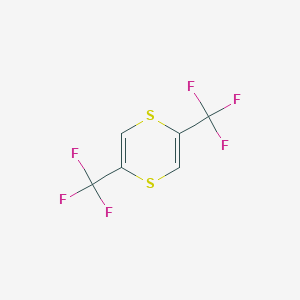
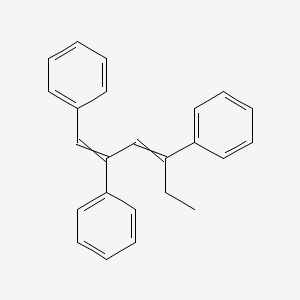

![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
